molecular formula C20H25Cl2N B1234386 1-(4-Chlorophenyl)-N,N-dimethyl-1-ethyl-(4-phenyl)but-3-en-1-ylamine CAS No. 141034-43-7

1-(4-Chlorophenyl)-N,N-dimethyl-1-ethyl-(4-phenyl)but-3-en-1-ylamine

Cat. No.: B1234386
CAS No.: 141034-43-7
M. Wt: 350.3 g/mol
InChI Key: MGMLEOAQYQETSX-YGCVIUNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JO-1870 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of JO-1870 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

JO-1870 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

JO-1870 exerts its effects through an opioid mechanism. It specifically displaces [3H]-[D-Ala2,MePhe4,Gly5-(ol)]enkephalin from binding sites in guinea pig whole-brain membranes and rat thalamus. The sodium shift ratio obtained from [3H]naloxone binding suggests that JO-1870 has some opioid agonist activity. This mechanism likely contributes to its ability to increase bladder capacity and threshold pressure responsible for urination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JO-1870

JO-1870 is unique in its nonanticholinergic mechanism of action, which distinguishes it from other drugs used for urinary incontinence. Unlike anticholinergic drugs, JO-1870 does not significantly affect cardiorespiratory, gastrointestinal, or nociceptive systems, making it a potentially safer alternative .

Properties

CAS No.

141034-43-7

Molecular Formula

C20H25Cl2N

Molecular Weight

350.3 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine;hydrochloride

InChI

InChI=1S/C20H24ClN.ClH/c1-4-20(22(2)3,18-12-14-19(21)15-13-18)16-8-11-17-9-6-5-7-10-17;/h5-15H,4,16H2,1-3H3;1H/b11-8+;

InChI Key

MGMLEOAQYQETSX-YGCVIUNWSA-N

SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C.Cl

Isomeric SMILES

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C.Cl

Canonical SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C.Cl

Synonyms

1-(4-chlorophenyl)-N,N-dimethyl-1-ethyl-(4-phenyl)but-3-en-1-ylamine
JO 1870
JO-1870

Origin of Product

United States

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